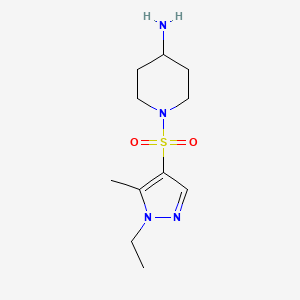![molecular formula C10H18N4O2S B3200663 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine CAS No. 1018996-02-5](/img/structure/B3200663.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Overview
Description
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves coupling reactions with hydrazine . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, including derivatives related to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine, are recognized for their role in the stereoselective synthesis of amines and their derivatives. They have been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and therapeutic agents. The methodologies developed using such sulfinamides have been crucial in advancing the synthesis of these important heterocyclic compounds (Philip et al., 2020).
Role in Drug Metabolism and Drug-Drug Interactions
The compound's structural framework is reminiscent of molecules involved in the metabolism of drugs by Cytochrome P450 enzymes, which are crucial for understanding metabolism-based drug-drug interactions (DDIs). Understanding the selectivity and potency of inhibitors that can affect Cytochrome P450's activity is vital for predicting DDIs, which is relevant for compounds with similar structural features to this compound (Khojasteh et al., 2011).
Potential Precursors of Endogenous Carcinogens
Research into naturally occurring amines and amides, similar in structure or reactivity to this compound, indicates their significance as precursors of carcinogenic N-nitroso compounds in vivo. This insight is crucial for understanding the implications of such compounds in the incidence of human cancer, highlighting the importance of dietary amines and amides in the formation of endogenous carcinogens (Lin, 1986).
Antifungal Activity
Compounds structurally related to this compound have been explored for their antifungal properties against pathogens like Fusarium oxysporum, showcasing their potential in addressing plant diseases and indicating the broader applicability of such molecules in antifungal research (Kaddouri et al., 2022).
C-N Bond Forming Cross-Coupling Reactions
The utility of compounds with structural similarities to this compound extends to their role in facilitating C-N bond-forming cross-coupling reactions. Such reactions are pivotal in synthesizing various organic molecules, including pharmaceuticals and agrochemicals, demonstrating the compound's importance in organic synthesis and medicinal chemistry (Kantam et al., 2013).
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms
Mode of Action
It is suggested that the compound may interact with its targets in a manner that results in antipromastigote activity . The specifics of these interactions and the resulting changes within the target organism are subjects for further investigation.
Biochemical Pathways
Given its potential antipromastigote activity , it may impact pathways related to the survival and proliferation of parasitic organisms
Result of Action
Its potential antipromastigote activity suggests that it may induce changes detrimental to the survival and proliferation of certain parasitic organisms.
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(7-12-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQOYIKZPGDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188185 | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018996-02-5 | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018996-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)
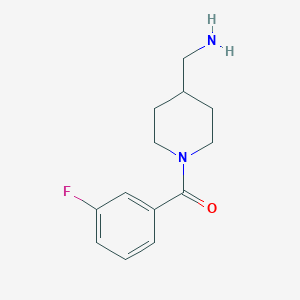
![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)
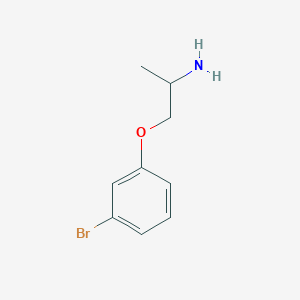
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)
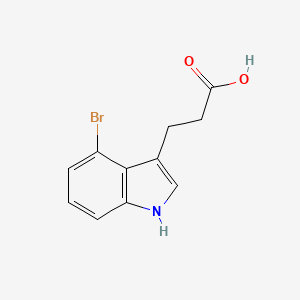
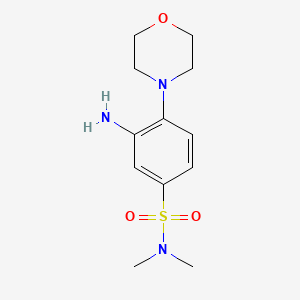
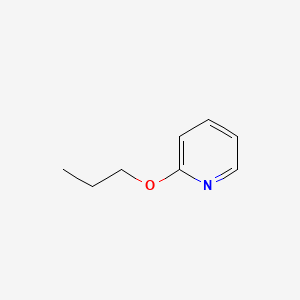
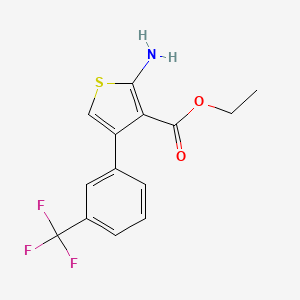
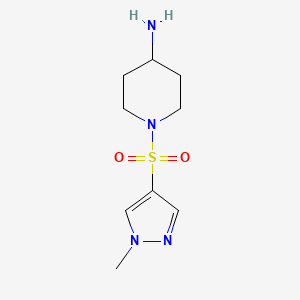
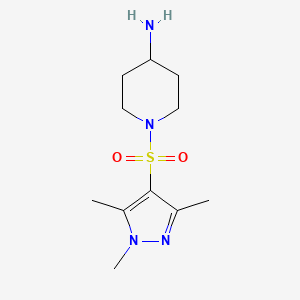
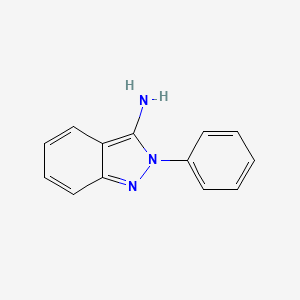
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200683.png)
